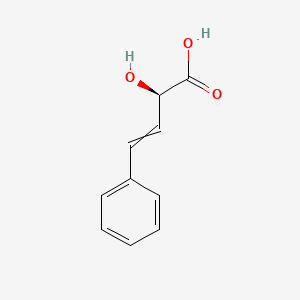

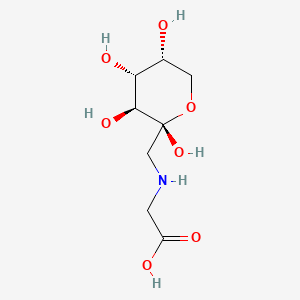

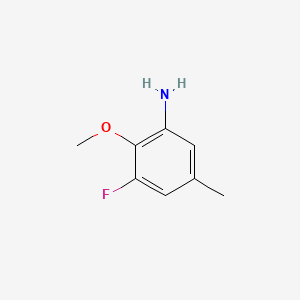

3-Fluoro-2-methoxy-5-methylaniline

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Biomarkers of Xenobiotic Toxicity

Research has used related fluoroanilines to identify novel biomarkers of xenobiotic toxicity. For instance, 2-fluoro-4-methylaniline-treated earthworms showed specific biochemical changes, indicating potential for these compounds in toxicological studies (Bundy et al., 2002).

High-Affinity Nucleobase-Specific Hybridization Probes

A study on 3-fluoro-6-methylaniline nucleoside, incorporated into an oligonucleotide, demonstrated its use as a high-affinity, nucleobase-specific hybridization probe. This has implications for DNA research and genetic engineering (Aro-Heinilä, Lönnberg, & Virta, 2019).

Synthesis of Organic Compounds

2-Fluoro-3-methoxy-1,3-butadienes, which are structurally related to 3-Fluoro-2-methoxy-5-methylaniline, are synthesized for use in organic chemistry, particularly in cycloaddition reactions (Patrick, Rogers, & Gorrell, 2002).

Microsomal Metabolism Studies

The metabolism of related compounds, such as 2-halogenated 4-methylanilines, was investigated using rat liver microsomes. This has relevance in pharmacology and toxicology (Boeren et al., 1992).

Nuclear Magnetic Resonance Studies

3-Fluoroanisole, a compound related to 3-Fluoro-2-methoxy-5-methylaniline, has been studied using nuclear magnetic resonance, aiding in understanding molecular structures and interactions (Schaefer & Sebastian, 1989).

Pharmaceutical Industry Applications

A rhodium-catalyzed oxidative annulation of 2-vinylanilines with α-diazocarbonyl compounds, including fluorinated anilines, was developed for constructing quinoline-2-carboxylate derivatives. This has potential applications in pharmaceuticals (Wang et al., 2018).

Propiedades

IUPAC Name |

3-fluoro-2-methoxy-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLWKSGFPLLESR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-methoxy-5-methylaniline | |

Synthesis routes and methods

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.